molecular formula C9H16BrNO B2551774 1-(2-Bromobutanoyl)piperidine CAS No. 54261-07-3

1-(2-Bromobutanoyl)piperidine

Cat. No.: B2551774
CAS No.: 54261-07-3
M. Wt: 234.137
InChI Key: DVMIWCRMTVHZHT-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)piperidine is an organic compound with the molecular formula C₉H₁₆BrNO and a molecular weight of 234.13 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 2-bromobutanoyl group

Preparation Methods

The synthesis of 1-(2-Bromobutanoyl)piperidine typically involves the reaction of piperidine with 2-bromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Piperidine+2-Bromobutyryl chlorideThis compound+HCl\text{Piperidine} + \text{2-Bromobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+2-Bromobutyryl chloride→this compound+HCl

Chemical Reactions Analysis

1-(2-Bromobutanoyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromobutanoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and reducing agents like LiAlH₄ for reduction reactions .

Scientific Research Applications

1-(2-Bromobutanoyl)piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromobutanoyl)piperidine is not well-documented. its reactivity is primarily attributed to the presence of the bromobutanoyl group, which can participate in various chemical reactions. The piperidine ring may also interact with biological targets, although specific molecular targets and pathways have not been extensively studied .

Properties

IUPAC Name

2-bromo-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMIWCRMTVHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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